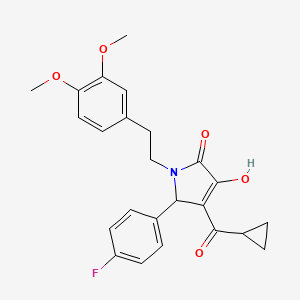

4-(cyclopropanecarbonyl)-1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

The compound 4-(cyclopropanecarbonyl)-1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a highly substituted heterocyclic core. Key structural elements include:

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.

- Position 5: A 4-fluorophenyl substituent, enhancing electronic effects and resistance to oxidation.

Properties

IUPAC Name |

3-(cyclopropanecarbonyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO5/c1-30-18-10-3-14(13-19(18)31-2)11-12-26-21(15-6-8-17(25)9-7-15)20(23(28)24(26)29)22(27)16-4-5-16/h3,6-10,13,16,21,28H,4-5,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCKWCDNXPTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3CC3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclopropanecarbonyl)-1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrolone derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H21FNO4

- Molecular Weight : 345.38 g/mol

- IUPAC Name : 4-(cyclopropanecarbonyl)-1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

The presence of functional groups such as methoxy, fluorine, and a cyclopropanecarbonyl moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Mechanism of Action : The compound is believed to exert its effects through the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it may inhibit the activity of certain kinases involved in tumor progression.

- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cell lines (MCF7 and MDA-MB-468) at concentrations ranging from 0.1 to 10 μM. The IC50 values indicated a significant dose-dependent response, with lower concentrations demonstrating higher selectivity towards cancer cells compared to normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses activity against various bacterial strains.

- Tested Strains : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in disc diffusion assays.

- Minimum Inhibitory Concentration (MIC) : The MIC values varied across different strains, suggesting a broad spectrum of activity. For instance, it exhibited an MIC of 32 μg/mL against Staphylococcus aureus .

Data Summary

| Biological Activity | Effect/Outcome | Concentration | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | 0.1 - 10 μM | |

| Antimicrobial | Inhibition of bacterial growth | 32 μg/mL (Staphylococcus aureus) |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Studies indicate that the compound is well absorbed when administered orally, with significant distribution to tissues.

- Toxicity Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity towards normal cells and tissues, making it a candidate for further development in clinical settings .

Future Directions

Further research is warranted to explore:

- In vivo Studies : To validate the efficacy observed in vitro and assess the pharmacodynamics in animal models.

- Mechanistic Studies : To elucidate the precise molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : To enhance bioavailability and target specificity through novel drug delivery systems.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The specific structure of this compound allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting a promising avenue for further investigation in oncology .

-

Neuroprotective Effects :

- The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. Pyrrole derivatives have been studied for their potential to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

-

Antimicrobial Properties :

- There is growing interest in the antimicrobial properties of pyrrole derivatives. The unique functional groups present in this compound may enhance its efficacy against a spectrum of bacterial and fungal pathogens. Preliminary studies suggest that compounds with similar structures exhibit potent antimicrobial activity, warranting further exploration .

Pharmacological Insights

-

Mechanism of Action :

- Understanding the mechanism of action is crucial for developing effective therapeutics. This compound likely interacts with specific receptors or enzymes, influencing pathways related to cell growth and survival. Research into its pharmacodynamics and pharmacokinetics will be essential for optimizing its therapeutic profile .

-

Drug Development Potential :

- The structural characteristics of 4-(cyclopropanecarbonyl)-1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one make it a candidate for further development into a drug formulation. Its bioavailability, stability, and safety profile need to be evaluated through rigorous clinical trials to establish its viability as a therapeutic agent .

Case Studies

Comparison with Similar Compounds

Substituent Analysis (Table 1)

Key Observations

- Position 1 : The target compound’s 3,4-dimethoxyphenethyl group provides greater steric bulk and aromaticity compared to the 3-methoxypropyl group in or the imidazolylpropyl group in . This may enhance membrane permeability but reduce solubility.

- Position 4 : The cyclopropanecarbonyl group in the target compound introduces unique strain-derived reactivity, contrasting with the planar 4-fluorobenzoyl group in and the furan-based substituent in .

- Position 5 : The 4-fluorophenyl group in the target compound offers electron-withdrawing effects, distinct from the electron-donating 4-methylphenyl in or the polar 4-hydroxy-3-methoxyphenyl in .

Structural Insights from NMR and Crystallography

- NMR Profiling : As demonstrated in , chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects. For the target compound, shifts in these regions would highlight the electronic impact of the cyclopropanecarbonyl and 4-fluorophenyl groups.

- Crystallographic Data : While direct data for the target compound is unavailable, studies on analogs (e.g., ) reveal that bulky substituents at position 1 often induce torsional strain in the pyrrolone ring.

Q & A

Basic: What synthetic strategies are recommended to optimize the low yield of this compound in multi-step synthesis?

Methodological Answer:

Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution reactions for cyclopropanecarbonyl incorporation .

- Catalyst Optimization : Acid chlorides or sodium hydride improve acylation efficiency for the pyrrolone core .

- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .

- Intermediate Purification : Use column chromatography after each step to isolate intermediates, ensuring >95% purity before subsequent reactions .

Basic: How can the hydroxyl group at position 3 and fluorophenyl moiety at position 5 be structurally confirmed?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry of the pyrrolone ring and confirm substituent positions .

- FTIR : Hydroxyl stretching (~3200–3400 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity between structurally similar pyrrolone derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclopropanecarbonyl vs. benzoyl) and assess target binding via:

- Data Normalization : Account for differences in assay protocols (e.g., cell lines, incubation times) .

Advanced: What functional group modifications enhance metabolic stability without compromising target binding?

Methodological Answer:

- Cyclopropane Ring Stability : Replace the cyclopropanecarbonyl group with a trifluoromethyl ketone to resist CYP450 oxidation .

- Phenethyl Chain Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the 3,4-dimethoxyphenethyl moiety to reduce Phase I metabolism .

- Hydroxyl Group Protection : Acetylate the 3-hydroxy group to improve plasma stability, then deprotect in vivo .

Advanced: How to address purification challenges due to the compound’s polarity and hygroscopicity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

- Lyophilization : Freeze-dry fractions to remove water and prevent degradation .

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilic Carbonyl Activation : The cyclopropanecarbonyl group increases electrophilicity at the pyrrolone C4 position, facilitating nucleophilic attack by amines/thiols .

- Steric Effects : The 3,4-dimethoxyphenethyl chain hinders reactivity at C1; use bulky bases (e.g., DBU) to mitigate steric interference .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction times .

Advanced: How to develop a validated analytical method for quantifying trace impurities in the compound?

Methodological Answer:

- HPLC-MS/MS : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) for high sensitivity. Set MRM transitions for the parent ion (m/z calculated from molecular formula) and common by-products (e.g., dehydroxylated analogs) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.